2-Fluoro-3-nitrophenol

Physicochemical characterization Solid-state handling Isomer comparison

2-Fluoro-3-nitrophenol (C₆H₄FNO₃, MW 157.10 g/mol) is a disubstituted phenolic building block characterized by a fluorine atom ortho to the hydroxyl group and a nitro group at the meta position. This specific regiochemistry distinguishes it from other fluoronitrophenol isomers commonly used as pharmaceutical and agrochemical intermediates.

Molecular Formula C6H4FNO3
Molecular Weight 157.1 g/mol
CAS No. 179816-26-3
Cat. No. B1292098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-nitrophenol
CAS179816-26-3
Molecular FormulaC6H4FNO3
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)F)[N+](=O)[O-]
InChIInChI=1S/C6H4FNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H
InChIKeyQZOGSUCWBIPKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-nitrophenol (CAS 179816-26-3): Procurement-Relevant Physicochemical Profile


2-Fluoro-3-nitrophenol (C₆H₄FNO₃, MW 157.10 g/mol) is a disubstituted phenolic building block characterized by a fluorine atom ortho to the hydroxyl group and a nitro group at the meta position . This specific regiochemistry distinguishes it from other fluoronitrophenol isomers commonly used as pharmaceutical and agrochemical intermediates. The compound is commercially available as a solid with typical purities of 95–98% (HPLC) from multiple global suppliers . Its predicted boiling point is 266.5 °C at 760 mmHg, with a predicted density of approximately 1.5 g/cm³ and a calculated aqueous solubility of ~0.94 g/L at 25 °C .

2-Fluoro-3-nitrophenol: Why Isomeric Purity and Regiochemistry Preclude Simple Interchange


Fluoronitrophenol isomers share the same molecular formula but exhibit markedly different physicochemical and reactivity profiles due to the relative positions of the fluorine, nitro, and hydroxyl substituents . For example, 3-fluoro-2-nitrophenol (CAS 385-01-3) has its fluorine meta to the hydroxyl and nitro ortho to the hydroxyl, resulting in a melting point of 37–38 °C versus a predicted ~72 °C for 2-fluoro-3-nitrophenol, a difference that directly impacts handling, storage, and formulation processes . Similarly, 4-fluoro-3-nitrophenol (CAS 2105-96-6) melts at 78–81 °C and boils at 304.9 °C, which is nearly 40 °C higher than the 2-fluoro-3-nitrophenol isomer . Beyond bulk properties, the electron-withdrawing nitro group at the meta position (relative to the fluorine-bearing ortho carbon) in 2-fluoro-3-nitrophenol creates a distinct electronic environment that governs reactivity in nucleophilic aromatic substitution and cross-coupling reactions—meaning a different isomer cannot serve as a drop-in replacement without altering reaction yields, selectivity, or downstream intermediate purity .

2-Fluoro-3-nitrophenol: Quantitative Differentiation Evidence vs. Closest Fluoronitrophenol Analogs


Melting Point Differentiation vs. 3-Fluoro-2-nitrophenol for Solid-Handling Procurement Decisions

The predicted melting point of 2-fluoro-3-nitrophenol is approximately 72.3 °C, which is markedly higher than the experimentally determined 37–38 °C melting point of its regioisomer 3-fluoro-2-nitrophenol . This 34–35 °C differential directly impacts room-temperature storage stability: 2-fluoro-3-nitrophenol remains a solid under ambient shipping and storage conditions, whereas 3-fluoro-2-nitrophenol approaches its melting range under typical laboratory temperatures (20–25 °C), increasing risk of lumping, caking, or partial liquefaction during transport .

Physicochemical characterization Solid-state handling Isomer comparison

Boiling Point and Distillation Feasibility vs. 4-Fluoro-3-nitrophenol

2-Fluoro-3-nitrophenol exhibits a predicted boiling point of 266.5 °C at 760 mmHg, which is approximately 38.4 °C lower than the 304.9 °C boiling point reported for 4-fluoro-3-nitrophenol . This substantially lower boiling point renders 2-fluoro-3-nitrophenol more amenable to purification by vacuum distillation or short-path distillation, a critical consideration for pilot-scale and production-scale purification where thermal degradation must be minimized .

Purification Distillation Thermal property comparison

Aqueous Solubility and Solvent Partitioning Relative to Non-Fluorinated Nitrophenol Analogs

The calculated aqueous solubility of 2-fluoro-3-nitrophenol is 0.94 g/L at 25 °C . While direct experimental solubility data for all isomeric fluoronitrophenols are not available in a single study, this value is consistent with the class-level expectation that the ortho-fluorine substituent reduces aqueous solubility relative to non-fluorinated nitrophenols (e.g., 3-nitrophenol: ~13.5 g/L) due to decreased hydrogen-bonding capacity with water [1]. The low water solubility of 2-fluoro-3-nitrophenol favors partitioning into organic phases, making it particularly suitable for biphasic reaction systems where the intermediate must remain in the organic layer to drive reactions to completion .

Solubility Reaction medium design Solvent selection

Commercially Available Purity and Batch-to-Batch Consistency from Multiple ISO-Certified Suppliers

2-Fluoro-3-nitrophenol is routinely supplied at 97–98% purity with batch-specific certificates of analysis including NMR, HPLC, and/or GC data from multiple manufacturers . In contrast, less common isomers such as 3-fluoro-2-nitrophenol are often listed at 95% purity with fewer suppliers providing full characterization data, and 4-fluoro-3-nitrophenol is frequently supplied at 98% but with a melting point range of 78–81 °C, indicating potential polymorphic variability . The availability of 2-fluoro-3-nitrophenol from ISO-certified producers (e.g., MolCore) ensures compliance with pharmaceutical intermediate quality standards, which is not uniformly documented for all isomer suppliers .

Quality assurance Supply chain Purity comparison

2-Fluoro-3-nitrophenol: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Fluorinated Biaryl Ether Pharmacophores via SNAr or Cross-Coupling

The ortho-fluoro group activated by the meta-nitro substituent makes 2-fluoro-3-nitrophenol an excellent electrophilic partner in nucleophilic aromatic substitution (SNAr) and copper- or palladium-catalyzed cross-coupling reactions to construct diaryl ether scaffolds commonly found in kinase inhibitors and antibacterial agents . Its low aqueous solubility (0.94 g/L) ensures efficient phase separation during extractive workup, minimizing product loss relative to more water-soluble nitrophenol analogs .

Precursor to 2-Fluoro-3-aminophenol for Heterocycle Construction

Catalytic hydrogenation or chemical reduction of the nitro group yields 2-fluoro-3-aminophenol, a versatile intermediate for benzoxazole, benzimidazole, and quinazoline syntheses . The high commercial purity (97–98%) of the starting 2-fluoro-3-nitrophenol reduces the burden of byproduct formation during reduction, leading to cleaner crude aminophenol that requires less extensive purification before subsequent heterocyclization steps .

Building Block for Agrochemical Active Ingredients Requiring Specific Fluorine Substitution Patterns

In agrochemical discovery, the 2-fluoro-3-nitrophenol motif provides a metabolically stable fluorine substituent ortho to the phenolic oxygen, which can enhance bioavailability and environmental persistence of herbicides or fungicides . The solid-state thermal stability (predicted m.p. 72 °C) simplifies large-scale handling compared to lower-melting isomers, an advantage for formulation development and pilot-plant campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-3-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.